molecular formula C14H17NO2 B14421274 N,N-Diethyl-2-oxo-4-phenylbut-3-enamide CAS No. 84017-27-6

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide

Cat. No.: B14421274
CAS No.: 84017-27-6
M. Wt: 231.29 g/mol
InChI Key: TXIYBXDJAQLSMF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide is a chemical compound with the molecular formula C14H17NO2 It is known for its unique structure, which includes a phenyl group, a butenamide backbone, and diethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-oxo-4-phenylbut-3-enamide typically involves the reaction of 4-phenylbut-3-en-2-one with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The phenyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-oxo-4-phenylbut-3-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-phenylbut-3-enamide
  • N,N-Dimethyl-2-oxo-4-phenylbut-3-enamide
  • N,N-Diethyl-2-oxo-4-methylbut-3-enamide

Uniqueness

N,N-Diethyl-2-oxo-4-phenylbut-3-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

84017-27-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N,N-diethyl-2-oxo-4-phenylbut-3-enamide

InChI

InChI=1S/C14H17NO2/c1-3-15(4-2)14(17)13(16)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

TXIYBXDJAQLSMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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